molecular formula C7H8O3 B1630389 Ethyl 2-furoate CAS No. 614-99-3

Ethyl 2-furoate

Cat. No. B1630389
CAS RN: 614-99-3
M. Wt: 140.14 g/mol
InChI Key: NHXSTXWKZVAVOQ-UHFFFAOYSA-N
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Description

Ethyl 2-furoate (E2F) is a chemical compound with the molecular formula C6H10O3. It is a colorless, odorless, and slightly volatile liquid at room temperature. E2F is an important building block in the synthesis of a variety of organic molecules and is used in the production of pharmaceuticals, fragrances, and flavorings. It has been studied for its potential applications in medicine and biotechnology.

Scientific Research Applications

Copolyesters from Bio-Based Ethyl 2-Furoate

Ethyl 2-furoate has been used in the synthesis of copolyesters by reacting with dimethyl terephthalate and ethan-1,2-diol. These materials, characterized for their randomness and good thermal stability, demonstrate the potential of ethyl 2-furoate in developing amorphous polymers (Abid, Kamoun, Gharbi & Fradet, 2008).

Gas-Phase Elimination Kinetics

Research on the gas-phase elimination kinetics of ethyl 2-furoate provides insights into its reaction behavior at high temperatures. This understanding is critical for its potential applications in chemical processes (Espitia, Meneses, Dominguez, Tosta, Herize, Lezama, Lafont & Chuchani, 2009).

Corrosion Inhibition in Acidic Medium

Ethyl 2-furoate has been found to act as a corrosion inhibitor in acidic environments, specifically on mild steel. This furan derivative demonstrates high inhibition efficiency, which is significant for industrial applications (Khaled, 2010).

Synthesis of Fragrance Compounds

Ethyl furoate, closely related to ethyl 2-furoate, has been synthesized for use as a perfume. This showcases another facet of ethyl 2-furoate’s utility in the fragrance industry (Wang Er-xin, 2010).

Applications in Organic Synthesis

Ethyl 2-furoate is used in various organic synthesis processes, forming the backbone for more complex molecular structures. These studies reflect its versatility in synthesizing diverse chemical compounds (Mndzhoian, 1959).

Catalysis in the Synthesis of Biheteroaryls

It serves as a reagent in palladium-catalyzed direct arylation processes. This use in catalysis demonstrates its role in facilitating complex chemical reactions (Fu, Zhao, Bruneau & Doucet, 2012).

Renewable PET Production

Ethyl 2-furoate is involved in the production of biobased terephthalic acid precursors, showing its potential in sustainable materials production (Pacheco, Labinger, Sessions & Davis, 2015).

properties

IUPAC Name

ethyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXSTXWKZVAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060640
Record name 2-Furancarboxylic acid, ethyl ester
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Molecular Weight

140.14 g/mol
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Product Name

Ethyl 2-furoate

CAS RN

614-99-3, 1335-40-6
Record name Ethyl 2-furoate
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Record name Ethyl 2-furoate
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Record name Ethyl furoate
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Synthesis routes and methods I

Procedure details

In a manner similar to that in Reference Example 13, by using 4-methylpyridine in place of 3,4-dimethylpyridine and using ethyl 3-(4-pyridyl)furan-2-carboxylate (133 mg, 0.612 mmol) obtained in Step 1, in place of ethyl furan-2-carboxylate, the entitled Compound ad (35.3 mg, 18%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-(4-pyridyl)furan-2-carboxylate
Quantity
133 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Toluene (100 ml), ethanol (12.33 g, 267.67 mmol) and 2-furancarboxylic acid (25 g, 223.05 mmol) were added into a 200-ml flask in this order at room temperature and then p-toluenesulfonic acid monohydrate (6.65 g, 34.96 mmol) was charged thereto. The solution was gently heated and subjected to reflux dehydration for 3 to 5 hours. After reflux dehydration, the solution was cooled to around room temperature, added with triethylamine (5.64 g, 55.76 mmol) at room temperature, stirred and then added with silica gel. After stirring for a while, the silica gel was filtered off. After the solvent of the filtrate was removed in vacuum distillation, ethyl 2-furancarboxylate (27.60 g, 88%) was isolated in distillation.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
12.33 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
515
Citations
L Espitia, R Meneses, RM Dominguez… - … Journal of Chemical …, 2009 - Wiley Online Library
… The gas-phase elimination kinetics of ethyl 2-furoate and 2-ethyl 2-thiophenecarboxylate … The rate coefficients are expressed by the following Arrhenius equations: ethyl 2-furoate, log k …
Number of citations: 12 onlinelibrary.wiley.com
TVT Mai, KC Lin, LK Huynh - International Journal of Chemical …, 2020 - Wiley Online Library
… the decomposition of ethyl 2-furoate. Thus, … ethyl 2-furoate in a large array of conditions (ie, T = 500-1500 K and P = 1-7600 Torr). Moreover, the chemical reactivity of the ethyl 2-furoate …
Number of citations: 1 onlinelibrary.wiley.com
R Ercoli, E Mantica… - The Journal of …, 1967 - ACS Publications
… chloride, the crude mixture contained much unreacted ethyl 2-furoate, chiefly ethyl 5-acetyl-2furoate … 44 g of ethyl 2-furoate unreacted and at 100150 (0.1-1 mm) 11 g of the keto and /3-…
Number of citations: 17 pubs.acs.org
S Zaidi, A Bougarech, M Abid, S Abid, AJD Silvestre… - Molecules, 2023 - mdpi.com
… 5,5′-isopropylidene bis-(ethyl 2-furoate) (DEbF), obtained … the condensation of biobased ethyl 2-furoate with acetone in … 5,5′-isopropylidene-bis(ethyl 2-furoate)) (PDDbF), using a …
Number of citations: 1 www.mdpi.com
S PENNANEN - ACTA CHEMICA SCANDINAVICA, 1972 - actachemscand.org
When methyl 2-furoate (I) is treated with F eCl3 and an excess of an aliphatic acid chloride, the product formed is methyl (Z)—5-(1-chloro-l-alkenyl)-2-furoate instead of the expected …
Number of citations: 0 actachemscand.org
Z Sajadi, MM Abrishami, JM Chapman Jr… - Journal of …, 1984 - Elsevier
… Methyl 2-furoate (II), ethyl 2-furoate (III), methyl 2-furylacrylate (VIII), and ethyl 2-furylacrylate (IX) were prepared according to procedures described previously (6-1 1). Only NMR and IR …
Number of citations: 17 www.sciencedirect.com
J De Maron, D Cesari, SB Rameesdeen, T Tabanelli… - Green …, 2023 - pubs.rsc.org
… Preliminary solubility/miscibility tests of furoic acid (FA), methyl 2-furoate (2-MF) or ethyl 2-furoate (2-EF) with acetic acid (AA) or ethyl acetate (EA) led us to select 2-MF as the most …
Number of citations: 0 pubs.rsc.org
N Clauson-Kaas, F Limborg - Acta Chemica Scandinavica, 1952 - thevespiary.org
… Of 2-furoic acid, ethyl 2-furoate, ethyl 2-furylacrylate, furfural and 2-acetylfuran only furfural is methoxylated by bromine in methanol under the usual reaction conditions 1:3. Besides …
Number of citations: 61 www.thevespiary.org
I Kuwajima, K Atsumi, I Azegami - Journal of the Chemical Society …, 1977 - pubs.rsc.org
Treatment of ethyl 2-furoate or 5-methyl-2-furoate with metallic sodium in the presence of trimethylchlorosilane affords the trimethylsilyl enol ether of 3,5-bis(trimethylsilyl)pent-4-yn-1-al …
Number of citations: 7 pubs.rsc.org
KV Kuticheva, LM Pevzner, ML Petrov - Russian Journal of General …, 2015 - Springer
… In turn, the starting compound has been synthesized via sequential chloroethylation of ethyl 2furoate, substitution of chlorine with acetoxy group, and methanolysis of the acetate in …
Number of citations: 1 link.springer.com

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